Cas no 1990-11-0 (Cholesteryl cinnamate)
Cholesteryl cinnamate structure
Product Name:Cholesteryl cinnamate
Numero CAS:1990-11-0
MF:C36H52O2
MW:516.796891212463
CID:42266
PubChem ID:6436898
Update Time:2025-05-21
Cholesteryl cinnamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholesteryl cinnamate
- Cholest-5-en-3-beta-yl cinnamate
- (3beta)-Cholest-5-en-3-ol 3-phenyl-2-propenoate
- 3-phenyl-2-propenoate
- 5-CHOLESTEN-3BETA-OL 3-CINNAMATE
- Cholesteral cinnamate
- cholesteryl-cinnamate
- TRANS-CINNAMIC ACID CHOLESTEROL ESTER
- CHOLESTEROL TRANS-CINNAMATE
- 5-CHOLESTEN-3-BETA-OL CINNAMATE
- 3-Phenylpropenoic acid cholest-5-en-3β-yl ester
- CHOLESTERYL CINNAMATE 97%
- Cholest-5-en-3β-yl=3-phenylpropenoate
- 50305-81-2
- FESYLMLHRKCTFF-MFLJIVHPSA-N
- AKOS025295384
- NS00045438
- (E)-3.beta.-(3-Phenylpropenoyloxy)cholest-5-ene
- 5-Cholesten-3.beta.-ol cinnamate
- Cholest-5-en-3-yl (2E)-3-phenyl-2-propenoate #
- 1990-11-0
- EINECS 217-869-9
- Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate)
- Cholest-5-en-3-ol (3.beta.)-, 3-phenyl-2-propenoate
- SCHEMBL162269
- DTXSID401014583
- W-107660
- SCHEMBL162272
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate
-
- MDL: MFCD00311966
- Inchi: 1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1
- Chiave InChI: FESYLMLHRKCTFF-MFLJIVHPSA-N
- Sorrisi: O(C(/C=C/C1C=CC=CC=1)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
Proprietà calcolate
- Massa esatta: 516.39700
- Massa monoisotopica: 516.397
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 38
- Conta legami ruotabili: 9
- Complessità: 878
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- XLogP3: 11.2
Proprietà sperimentali
- Densità: 1.03
- Punto di ebollizione: 595.9°Cat760mmHg
- Punto di infiammabilità: 250.3°C
- Indice di rifrazione: 1.551
- PSA: 26.30000
- LogP: 9.65300
Cholesteryl cinnamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-1g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 1g |
¥597.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-5g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 5g |
¥1432.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-10g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 10g |
¥2386.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-25g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 25g |
¥5967.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-100g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 100g |
¥19858.00 | 2023-11-21 |
Cholesteryl cinnamate Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
1990-11-0 (Cholesteryl cinnamate) Prodotti correlati
- 50305-81-2(Cholesterol trans-Cinnamate)
- 10024-56-3(2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI))
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso